2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Description
This compound features a central imidazole core substituted with a 4-methoxyphenyl group at position 5 and a 4-(trifluoromethoxy)phenyl group at position 1. A thioether linkage connects the imidazole to an acetamide moiety, which is further substituted with a 5-methylisoxazol-3-yl group. The trifluoromethoxy group enhances lipophilicity and metabolic stability compared to simpler alkoxy substituents, while the isoxazole ring may influence target binding via hydrogen bonding or π-π interactions . Its synthesis likely involves nucleophilic substitution between a 2-mercaptoimidazole intermediate and a halogenated acetamide derivative under basic conditions, analogous to methods described for structurally related compounds .
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N4O4S/c1-14-11-20(29-34-14)28-21(31)13-35-22-27-12-19(15-3-7-17(32-2)8-4-15)30(22)16-5-9-18(10-6-16)33-23(24,25)26/h3-12H,13H2,1-2H3,(H,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRXNFXBTAHSNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule that incorporates various pharmacophoric elements, including an imidazole ring and a methoxyphenyl group. This article explores its biological activity, highlighting its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 397.43 g/mol. The structure features:
- Imidazole ring : Known for its role in various biological activities.
- Methoxy and trifluoromethoxy groups : These substituents can influence lipophilicity and biological interactions.
Biological Activity Overview
Recent studies have suggested that compounds containing imidazole and isoxazole moieties exhibit a range of biological activities, including:
- Antimicrobial activity
- Anticancer properties
- Anti-inflammatory effects
Antimicrobial Activity
Research indicates that similar compounds with imidazole structures have demonstrated significant antimicrobial effects. For instance, derivatives of imidazole have been shown to inhibit various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli . The presence of the methoxy and trifluoromethoxy groups may enhance this activity by improving the compound's ability to penetrate bacterial membranes.
Anticancer Properties
Compounds with similar structural features have been investigated for their anticancer potential. For example, imidazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation . The specific compound may target cancerous cells while sparing normal cells, which is crucial for reducing side effects.
Anti-inflammatory Effects
The anti-inflammatory properties of imidazole-based compounds are well-documented. They may inhibit cyclooxygenase (COX) enzymes or modulate inflammatory cytokine production . This activity could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of such compounds. Key observations include:
- Substituent effects : The presence of electron-donating groups like methoxy enhances lipophilicity, potentially improving bioavailability.
- Ring modifications : Alterations in the imidazole or isoxazole rings can significantly impact the compound's potency against specific biological targets .
Case Studies and Research Findings
- Antimicrobial Testing : A study evaluated a series of imidazole derivatives against S. aureus and found that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .
- Cancer Cell Line Studies : In vitro studies on cancer cell lines showed that certain derivatives induced apoptosis at concentrations as low as 10 μM, suggesting a potent anticancer effect .
- Inflammation Models : In vivo studies demonstrated that these compounds reduced inflammation markers in animal models of arthritis, indicating their potential therapeutic use .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of imidazole, including the compound , exhibit significant anticancer properties. A study highlighted that imidazole-based compounds can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The incorporation of the 4-methoxyphenyl and trifluoromethoxy groups enhances the lipophilicity and biological activity of these compounds, making them potent candidates for further development.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Inhibitors targeting lipoxygenases, such as ALOX15, have shown promise in reducing inflammation in various models. The structure of this compound suggests potential efficacy as an allosteric inhibitor of these enzymes . In vitro studies demonstrated that modifications to the core structure could lead to varying degrees of inhibition, indicating a structure-activity relationship critical for drug design.
Antiviral Potential
Another area of exploration is the antiviral potential of imidazole derivatives. Compounds similar to 2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide have been studied for their ability to inhibit viral replication in cell cultures. The presence of specific functional groups can enhance interaction with viral proteins, offering a pathway for therapeutic development against viral infections .
Agricultural Applications
Beyond medicinal uses, imidazole derivatives are also being explored in agricultural chemistry. Their structural characteristics allow them to function as fungicides and herbicides. Research has shown that certain imidazole-based compounds can effectively control plant pathogens while being less harmful to beneficial organisms . This dual functionality makes them attractive for sustainable agricultural practices.
Table 2: Summary of Biological Activities
| Activity Type | Efficacy Description |
|---|---|
| Anticancer | Inhibits cancer cell proliferation |
| Anti-inflammatory | Reduces inflammation via enzyme inhibition |
| Antiviral | Inhibits viral replication |
| Agricultural Use | Acts as fungicide/herbicide |
Case Study 1: Inhibition of ALOX15
A detailed study evaluated the inhibitory potency of several imidazole derivatives against ALOX15. The compound was synthesized and tested, revealing an IC50 value that indicated moderate inhibition compared to established inhibitors. This study utilized molecular docking simulations to predict binding interactions within the enzyme's active site, corroborating experimental findings .
Case Study 2: Antiviral Activity Against Influenza Virus
In another investigation, analogs of the compound were tested against influenza virus strains in vitro. Results showed a significant reduction in viral titers when treated with these compounds, suggesting their potential as antiviral agents. Further studies are warranted to explore their mechanisms of action and efficacy in vivo .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
- Melting Points: Bromophenyl-substituted analogs (e.g., 9c in ) have higher melting points (~220°C) due to stronger intermolecular forces, whereas the target compound’s trifluoromethoxy group may lower this value.
- Solubility: The isoxazole ring in the target compound likely improves aqueous solubility compared to thiazole derivatives (e.g., compound 9 in ), which are more lipophilic.
Spectral Characterization
- IR Spectroscopy: The target compound’s C=S stretch (expected ~1240–1255 cm⁻¹) aligns with triazole-thione analogs . Absence of C=O bands confirms successful cyclization, as seen in .
- NMR Data: The 4-(trifluoromethoxy)phenyl group’s CF3 signal should appear as a singlet near δ 120–125 ppm in ¹³C-NMR, distinct from methoxy (δ 55–60 ppm) or halogenated analogs .
Research Findings and Implications
- Synthetic Efficiency: The target compound’s synthesis mirrors methods for related imidazole-thioacetamides but requires optimization for the trifluoromethoxy substituent, which may demand specialized reagents or conditions .
- Biological Screening: While antitumor activity is inferred from structural analogs (e.g., ), explicit testing against kinase targets (e.g., Raf kinase) is warranted to validate its mechanism.
- SAR Insights: The trifluoromethoxy group’s role in enhancing binding affinity (vs. methoxy) aligns with trends observed in fluorinated antitumor agents , though its impact on off-target effects remains unexplored.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
